(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol is a chiral compound with the molecular formula C₈H₁₇NO₃S. This compound features a pyrrolidine ring substituted with an isopropylsulfonyl group and a hydroxymethyl group. It is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties. It is categorized under organic compounds due to its carbon-based structure and functional groups.
The synthesis of (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol typically begins with the reaction of (R)-3-pyrrolidinol with isopropylsulfonyl chloride. This reaction can be performed in organic solvents such as dichloromethane or tetrahydrofuran at low temperatures to ensure selectivity and yield.
The molecular structure of (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol includes:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | [(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol |
| InChI | InChI=1S/C8H17NO3S/c1-7(2)13(11,12)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
| InChI Key | WGYCNYCWOGPBKN-MRVPVSSYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCC(C1)CO |
(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol can participate in various chemical reactions typical for sulfonamide derivatives. These include nucleophilic substitutions and hydrolysis reactions.
The compound can undergo:
The mechanism of action for (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol is not extensively documented but may involve interactions with biological targets such as enzymes or receptors due to its structural features.
It is hypothesized that the compound may exert its effects through:
The compound is likely to be a solid at room temperature with moderate solubility in polar solvents due to its hydroxymethyl group.
Key chemical properties include:
(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol has potential applications in:
This compound's specific applications are still being explored, with ongoing research aimed at elucidating its full potential in therapeutic contexts .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8